molecular formula C16H19BO3 B13973887 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Cat. No.: B13973887
M. Wt: 270.1 g/mol
InChI Key: CJUPJTUPUMSJPO-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol is an organoboron compound that features a naphthalenol moiety bonded to a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol typically involves the borylation of 2-naphthalenol. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like palladium(II) acetate. The reaction conditions often include heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron moiety to a hydroxyl group.

    Substitution: The boron group can be substituted with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like organolithium reagents or Grignard reagents are commonly employed.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Alcohols or hydroxylated derivatives.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol is widely used in scientific research due to its versatility:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Bis(pinacolato)diboron
  • Catecholborane

Uniqueness

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol is unique due to its naphthalenol moiety, which provides additional reactivity and functionality compared to other boron compounds. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C16H19BO3

Molecular Weight

270.1 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-12-8-6-5-7-11(12)9-10-13(14)18/h5-10,18H,1-4H3

InChI Key

CJUPJTUPUMSJPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)O

Origin of Product

United States

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